Cas no 1097638-46-4 (N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide)

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyridine-thiazole core linked to a thiophene-sulfonyl-substituted pyrrolidine carboxamide. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or protease modulation due to its multifunctional groups. The pyridine and thiazole moieties may enhance binding affinity to biological targets, while the thiophene sulfonyl group could improve solubility and pharmacokinetic properties. Its rigid, polycyclic framework offers selectivity in molecular interactions, making it a candidate for exploratory research in targeted therapeutics. The compound's synthetic versatility also allows for further derivatization to optimize activity and specificity.
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide structure
1097638-46-4 structure
商品名:N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
CAS番号:1097638-46-4
MF:C17H16N4O3S3
メガワット:420.528939247131
CID:5471670
PubChem ID:16830725

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 1097638-46-4
    • N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
    • N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
    • AKOS024674104
    • F2728-0200
    • N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
    • インチ: 1S/C17H16N4O3S3/c22-16(20-17-19-13(11-26-17)12-5-1-2-8-18-12)14-6-3-9-21(14)27(23,24)15-7-4-10-25-15/h1-2,4-5,7-8,10-11,14H,3,6,9H2,(H,19,20,22)
    • InChIKey: VXBKXTIEZBHGDR-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CC=CS1)(N1CCCC1C(NC1=NC(C2C=CC=CN=2)=CS1)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 420.03845391g/mol
  • どういたいしつりょう: 420.03845391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 642
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 157Ų

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2728-0200-1mg
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1097638-46-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2728-0200-4mg
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1097638-46-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2728-0200-100mg
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1097638-46-4 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2728-0200-50mg
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1097638-46-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2728-0200-10μmol
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1097638-46-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2728-0200-2mg
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1097638-46-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2728-0200-40mg
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1097638-46-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2728-0200-10mg
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1097638-46-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2728-0200-5μmol
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1097638-46-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2728-0200-20μmol
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
1097638-46-4 90%+
20μl
$79.0 2023-05-16

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide 関連文献

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamideに関する追加情報

N-[4-(Pyridin-2-yl)-1,3-Thiazol-2-yl]-1-(Thiophene-2-sulfonyl)Pyrrolidine-2-carboxamide: A Comprehensive Overview

N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (CAS No. 1097638-46-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This comprehensive overview delves into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.

Chemical Structure and Properties

The molecular formula of N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is C19H17N3O3S3, with a molecular weight of 408.58 g/mol. The compound features a pyrrolidine core functionalized with a thiophene sulfonyl group and a pyridine-substituted thiazole moiety. These structural elements contribute to its distinct chemical properties and potential biological activities.

The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) imparts significant polarity to the molecule, which can influence its solubility and interactions with biological targets. The thiazole ring, known for its bioisosteric properties, can enhance the compound's pharmacological profile by improving metabolic stability and reducing toxicity. The thiophene sulfonyl group adds further complexity and can modulate the compound's binding affinity to specific receptors or enzymes.

Synthesis Methods

The synthesis of N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves a series of well-defined chemical reactions. One common approach begins with the formation of the pyrrolidine core through a Michael addition reaction followed by cyclization. The thiazole ring is then introduced via a condensation reaction between a suitable thioamide and an α-halo ketone. Finally, the thiophene sulfonyl group is appended through a sulfonation reaction.

Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For instance, the use of transition-metal catalysts has significantly improved yields and reduced reaction times. Additionally, green chemistry principles have been applied to minimize environmental impact and enhance sustainability in the synthesis process.

Biological Activities

N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been investigated for its potential therapeutic applications in various disease models. One of the most notable areas of research is its activity as an inhibitor of specific enzymes involved in inflammatory pathways. Studies have shown that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.

Beyond its anti-inflammatory properties, this compound has also demonstrated promising antitumor activity. Preclinical studies have indicated that it can selectively target cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. The mechanism of action involves inhibition of kinases such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in various types of cancer.

Clinical Trials and Research Developments

The potential therapeutic benefits of N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide have led to several ongoing clinical trials aimed at evaluating its safety and efficacy in human subjects. Early-phase trials have shown favorable pharmacokinetic profiles and acceptable safety margins, paving the way for more advanced studies.

In addition to clinical trials, ongoing research continues to explore new applications for this compound. For example, recent studies have investigated its potential as an antiviral agent against emerging viral infections. Preliminary results suggest that it can inhibit viral replication by targeting specific viral proteins or host cell factors involved in viral entry or replication.

Conclusion

N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (CAS No. 1097638-46-4) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers distinct biological activities that make it an attractive candidate for the development of novel therapeutic agents. Ongoing research and clinical trials continue to uncover new applications and refine our understanding of its mechanisms of action, positioning this compound as a promising lead for future drug discovery efforts.

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